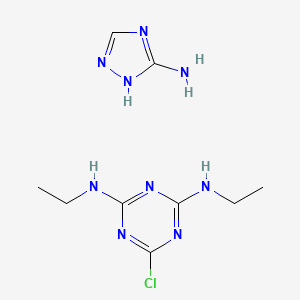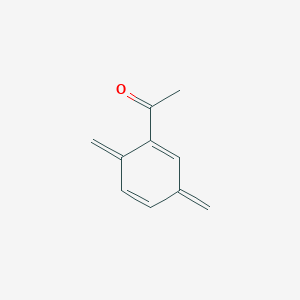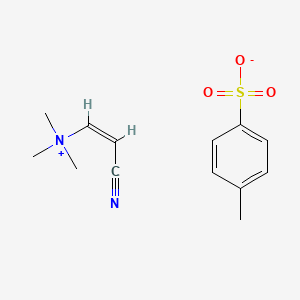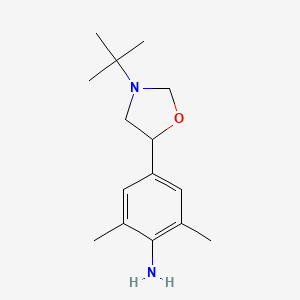
4-(3-Tert-butyl-oxazolidin-5-YL)-2,6-dimethyl-phenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclo-clenbuterol is a synthetic compound that belongs to the class of β2-adrenoceptor agonists It is structurally similar to clenbuterol, a well-known bronchodilator used to treat respiratory conditions such as asthma
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclo-clenbuterol typically involves the reaction of a substituted phenylaminoethanol with a tert-butylamine derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. The process may involve multiple steps, including purification and crystallization, to obtain the final product in high purity.
Industrial Production Methods
Industrial production of cyclo-clenbuterol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent quality control measures to ensure the consistency and purity of the final product. The production process is optimized for efficiency and cost-effectiveness, making it suitable for large-scale manufacturing.
化学反应分析
Types of Reactions
Cyclo-clenbuterol undergoes various chemical reactions, including:
Oxidation: Cyclo-clenbuterol can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert cyclo-clenbuterol into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the cyclo-clenbuterol molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives of cyclo-clenbuterol.
科学研究应用
Cyclo-clenbuterol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying β2-adrenoceptor agonists.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a research tool in pharmacology.
Medicine: Explored for its potential therapeutic applications in treating respiratory conditions and as a bronchodilator.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用机制
Cyclo-clenbuterol exerts its effects by binding to β2-adrenoceptors, which are G protein-coupled receptors found in various tissues, including the lungs and skeletal muscles. Upon binding, cyclo-clenbuterol activates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in the relaxation of smooth muscle cells in the bronchioles, improving airflow and breathing. Additionally, cyclo-clenbuterol has been shown to have anabolic effects on skeletal muscle, promoting muscle growth and reducing fat.
相似化合物的比较
Cyclo-clenbuterol is similar to other β2-adrenoceptor agonists, such as:
Clenbuterol: Both compounds have bronchodilator properties, but cyclo-clenbuterol may have different pharmacokinetic profiles and potency.
Albuterol: Another β2-adrenoceptor agonist used to treat asthma, but with a shorter duration of action compared to cyclo-clenbuterol.
Salmeterol: A long-acting β2-adrenoceptor agonist with a different chemical structure but similar therapeutic effects.
属性
CAS 编号 |
1060803-25-9 |
|---|---|
分子式 |
C15H24N2O |
分子量 |
248.36 g/mol |
IUPAC 名称 |
4-(3-tert-butyl-1,3-oxazolidin-5-yl)-2,6-dimethylaniline |
InChI |
InChI=1S/C15H24N2O/c1-10-6-12(7-11(2)14(10)16)13-8-17(9-18-13)15(3,4)5/h6-7,13H,8-9,16H2,1-5H3 |
InChI 键 |
FJMSXUDQWAEDET-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1N)C)C2CN(CO2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tripotassium 2,5-bis[4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-YL]azo]benzamido]benzenesulphonate](/img/structure/B13797347.png)
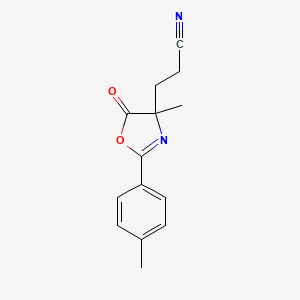
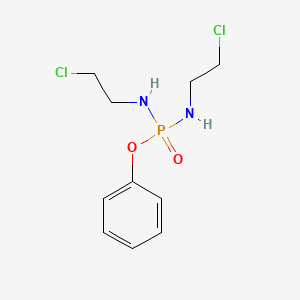
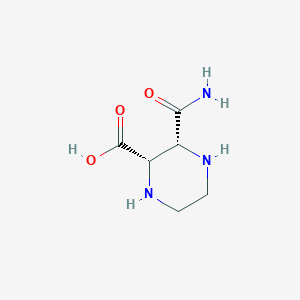


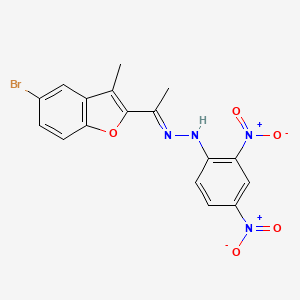

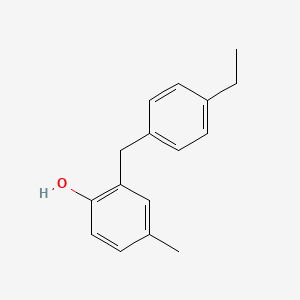

![Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate](/img/structure/B13797409.png)
